molecular formula C18H13N3O3 B4461299 N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B4461299
M. Wt: 319.3 g/mol
InChI Key: WHLQVPMAYSBFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group, a methoxyphenyl group, and an oxazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the reaction of 4-cyanophenyl isocyanate with 3-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which undergoes cyclization to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and the concentration of reactants. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyanophenyl N-(3-methoxyphenyl)carbamate
  • 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea

Uniqueness

N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-(4-cyanophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-23-15-4-2-3-13(9-15)17-10-16(21-24-17)18(22)20-14-7-5-12(11-19)6-8-14/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQVPMAYSBFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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